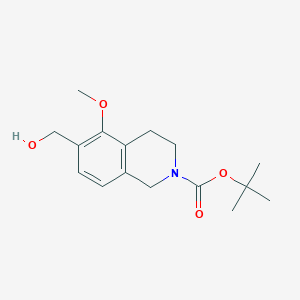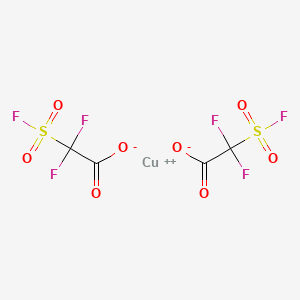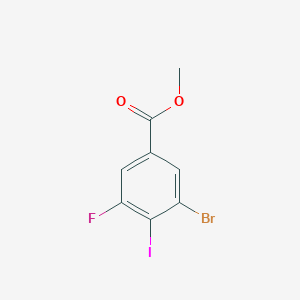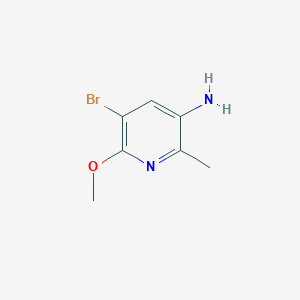
Methyl 3-(chlorosulfonyl)-4-ethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorosulfonyl)-4-ethylbenzoate: is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, where the benzoate group is substituted with a chlorosulfonyl group at the third position and an ethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate can be synthesized through the chlorosulfonation of methyl 4-ethylbenzoate. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where methyl 4-ethylbenzoate is treated with chlorosulfonic acid. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., ethylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like acetone or dichloromethane, often in the presence of a base such as triethylamine.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid is used for the reduction of the chlorosulfonyl group.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or water can be used for hydrolysis reactions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by reduction or hydrolysis of the chlorosulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various sulfonamide and sulfonate ester derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. Sulfonamide derivatives, in particular, are known for their antimicrobial properties and are used in the development of antibiotics.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers. Additionally, it is used in the synthesis of chemical intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl 3-(chlorosulfonyl)-4-ethylbenzoate and its derivatives depends on the specific chemical reactions they undergo. For instance, sulfonamide derivatives exert their effects by inhibiting the activity of bacterial enzymes involved in folic acid synthesis, thereby preventing bacterial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(chlorosulfonyl)benzoate: Similar structure but lacks the ethyl group at the fourth position.
Methyl 3-(chlorosulfonyl)-4-methylbenzoate: Similar structure but has a methyl group instead of an ethyl group at the fourth position.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but has an isocyanate functional group instead of a benzoate ester.
Uniqueness: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate is unique due to the presence of both the chlorosulfonyl and ethyl groups on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C10H11ClO4S |
|---|---|
Molekulargewicht |
262.71 g/mol |
IUPAC-Name |
methyl 3-chlorosulfonyl-4-ethylbenzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-3-7-4-5-8(10(12)15-2)6-9(7)16(11,13)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
QPTNASNBPPIUIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)

![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)




![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)

